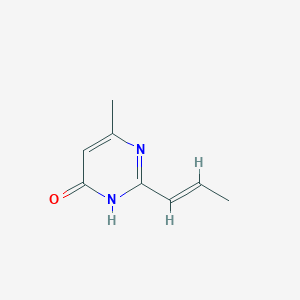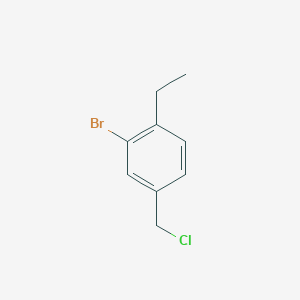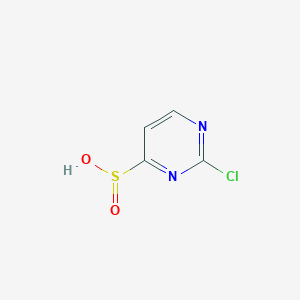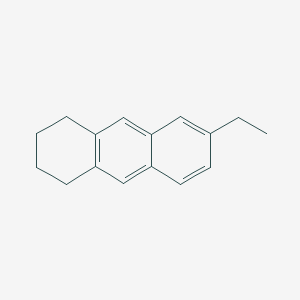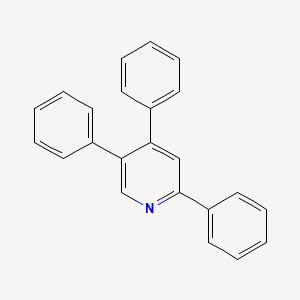
2,4,5-Triphenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Triphenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family It is characterized by the presence of three phenyl groups attached to the 2nd, 4th, and 5th positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenylpyridine typically involves the cyclization of ketoximes with phenylacetic acids. One efficient method utilizes a strontium-doped lanthanum cobaltite perovskite (La₀.₆Sr₀.₄CoO₃) as a recyclable heterogeneous catalyst. The reaction proceeds via the oxidative functionalization of the sp³ C–H bond in phenylacetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of heterogeneous catalysts like La₀.₆Sr₀.₄CoO₃ suggests a scalable and environmentally friendly approach. The catalyst can be recovered and reused without significant loss of efficiency, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Triphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the phenyl groups or the pyridine ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
2,4,5-Triphenylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of functional materials, including polymers and catalysts
Mecanismo De Acción
The mechanism by which 2,4,5-Triphenylpyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
2,4,6-Triphenylpyridine: Similar in structure but with the phenyl groups attached at the 2nd, 4th, and 6th positions.
2,4,5-Triphenylimidazole: Contains an imidazole ring instead of a pyridine ring, with similar substitution patterns.
2,4,5-Triphenylthiazole: Features a thiazole ring with phenyl substitutions at the same positions.
Uniqueness: 2,4,5-Triphenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required .
Propiedades
Fórmula molecular |
C23H17N |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2,4,5-triphenylpyridine |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)24-17-22(21)19-12-6-2-7-13-19/h1-17H |
Clave InChI |
IUZIRMXBXVKDLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


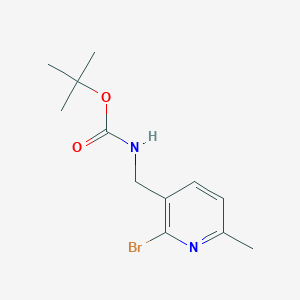
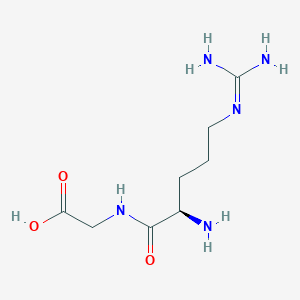
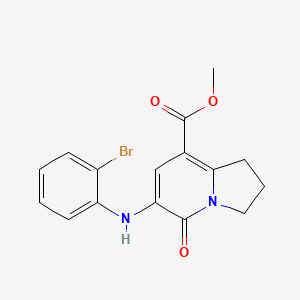
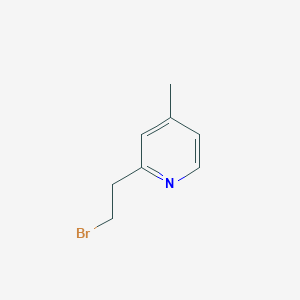
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
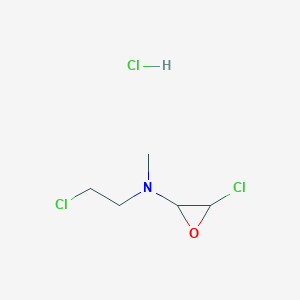
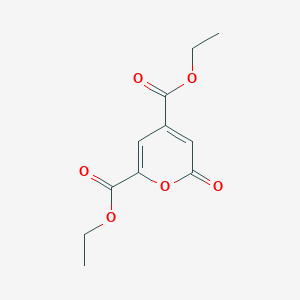
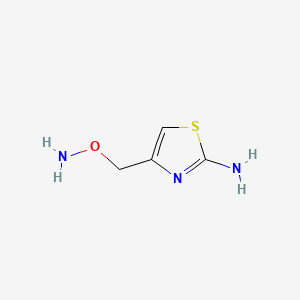
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)
